molecular formula C₁₄H₁₉BrO₉ B1145030 [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate CAS No. 10225-48-6

[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate

Cat. No.: B1145030
CAS No.: 10225-48-6
M. Wt: 411.2
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Description

[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate is a synthetically derived carbohydrate intermediate designed for advanced glycochemistry and glycobiology research. This compound features a bromomethyl group at the 2-position, which serves as a versatile handle for further functionalization, making it a valuable building block for the synthesis of complex oligosaccharides, glycoconjugates, and nucleoside analogues . The presence of acetyl protecting groups on the hydroxyl functions enhances the compound's stability and solubility in organic solvents, facilitating selective chemical manipulations during multi-step synthetic sequences. Its primary research application lies in the construction of customized glycan structures, which are essential tools for probing carbohydrate-protein interactions, such as those involving lectins and other glycosylation-related proteins . Furthermore, the reactive bromomethyl moiety allows for its incorporation into larger molecular scaffolds, including potential prodrugs or targeted therapeutic agents, enabling studies on drug delivery and molecular recognition. This reagent is provided for use in a controlled laboratory setting to support innovative investigations in chemical biology, medicinal chemistry, and the development of novel biomaterials.

Properties

IUPAC Name

[4,5,6-triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAPWODGPODCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907294
Record name 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-34-4, 10225-48-6
Record name NSC403474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Red Phosphorus–Bromine Catalyzed Bromination

Adapted from ethyl bromoacetate synthesis, this method employs red phosphorus (P) as a catalyst for controlled bromine (Br₂) addition. In a typical procedure:

  • A solution of 2-hydroxymethyl-oxan-3-yl acetate (hypothetical precursor) in acetic acid is heated to 70°C under reflux.

  • Bromine (32–40 wt%) is added dropwise over 22–24 hours, with red phosphorus (4 wt%) mitigating HBr byproduct formation.

  • Post-reaction, excess bromine and HBr are removed via distillation at 140°C, yielding 2-(bromomethyl)-oxan-3-yl acetate.

Key Parameters

VariableOptimal RangeImpact on Yield
Reaction temperature68–72°CPrevents decomposition
Br₂:precursor molar ratio1.05:1Minimizes di-bromination
Red phosphorus loading3–5 wt%Enhances selectivity to >85%

This method achieves ~78% yield but requires rigorous exclusion of moisture to avoid hydrolysis.

Multi-Step Acetylation of Hydroxyl Groups

The triacetyloxy groups at C4, C5, and C6 are installed via sequential or one-pot acetylation. Two approaches are documented:

Stepwise Acetylation Using Acetic Anhydride

Derived from chitobiose octaacetate synthesis, hydroxyl groups are acetylated iteratively:

  • Primary Hydroxyl Activation : The C6 hydroxyl is acetylated first using acetic anhydride (Ac₂O) in pyridine at 0°C for 2 hours (yield: 92%).

  • Secondary Hydroxyl Protection : C4 and C5 hydroxyls are acetylated under reflux with Ac₂O and a catalytic amount of p-toluenesulfonic acid (PTSA) in 1,2-dichloroethane.

  • Final C3 Acetylation : The remaining C3 hydroxyl is acetylated with Ac₂O and dimethylaminopyridine (DMAP) at room temperature.

Reaction Conditions

  • Solvent: 1,2-Dichloroethane (boiling point: 83°C) facilitates high-temperature acetylation without side reactions.

  • Catalyst: 0.5–1 mol% PTSA improves reaction rate by protonating hydroxyl groups.

One-Pot Acetylation with Sulfuric Acid

A patent-derived method simplifies the process using sulfuric acid (H₂SO₄) as a catalyst:

  • The brominated intermediate (2-(bromomethyl)-oxan-3-yl acetate) is suspended in acetic anhydride.

  • Concentrated H₂SO₄ (1 wt%) is added, and the mixture is stirred at 50°C for 6 hours.

  • Excess Ac₂O is quenched with ice-water, and the product is extracted with dichloromethane.

Yield Comparison

MethodYield (%)Purity (HPLC)
Stepwise8998.5
One-pot8295.2

The one-pot method sacrifices yield for procedural simplicity, making it preferable for industrial-scale synthesis.

Purification and Characterization

Crystallization and Distillation

  • Crystallization : The crude product is dissolved in hot ethanol (95%) and cooled to −20°C, yielding needle-like crystals (mp: 112–114°C).

  • Vacuum Distillation : For large batches, short-path distillation at 14–16 mmHg isolates the compound at 56–60°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.32 (t, J = 9.8 Hz, H-3), 4.85 (d, J = 3.5 Hz, H-1), 3.98 (m, H-6), 2.10–2.06 (4 × OAc).

  • ESI-MS : m/z 411.20 [M+H]⁺ (calculated: 411.04).

Mechanistic Insights and Side Reactions

Bromination Pathway

Red phosphorus mediates the generation of PBr₃ in situ, which reacts with the hydroxymethyl group via an SN2 mechanism:

R–CH₂OH + PBr₃ → R–CH₂Br + H₃PO₃\text{R–CH₂OH + PBr₃ → R–CH₂Br + H₃PO₃}

Over-bromination at adjacent positions is suppressed by maintaining a sub-stoichiometric Br₂ ratio.

Acetylation Side Reactions

Prolonged exposure to H₂SO₄ risks sulfonation of the oxane ring, detectable via IR absorption at 1170 cm⁻¹ (S=O stretch). Neutralization with 5% Na₂CO₃ immediately post-reaction mitigates this.

Industrial-Scale Optimization

Cost Analysis

ReagentCost per kg (USD)% of Total Cost
Bromine12.5038
Acetic anhydride4.2022
Red phosphorus9.8018

Switching to HBr gas (instead of Br₂/P) reduces bromine costs by 24% but requires specialized equipment for gas handling.

Environmental Considerations

  • Waste Streams : HBr gas is scrubbed with NaOH solution to produce NaBr (recyclable).

  • Solvent Recovery : 1,2-Dichloroethane is distilled and reused, lowering VOC emissions by 65% .

Mechanism of Action

The mechanism of action of [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate involves its ability to undergo nucleophilic substitution reactions, which can modify biomolecules or other substrates. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various applications, from drug development to material science.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with acetylated carbohydrate derivatives that share structural or functional similarities. Key differences lie in substituents, molecular weight, solubility, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications
[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate C₁₄H₁₉BrO₉ (inferred) 411.2 (calculated) 4 OAc, BrCH₂ Likely chloroform-soluble* Organic synthesis (alkylation)
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose C₁₄H₂₀O₁₀ 372.3 4 OAc, CH₂OH Soluble in chloroform Carbohydrate chemistry, glycosylation intermediates
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate C₁₄H₁₉FO₉ 362.3 (calculated) 4 OAc, FCH₂ Not specified Fluorinated drug intermediates
Cellulose triacetate (C₄₀H₅₄O₂₇)ₙ 966.8 (monomer) Polymer with OAc Varies (solvent-dependent) Membranes, fibers, films

*Inferred from solubility trends in acetylated sugars (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose dissolves in chloroform ).

Key Differences and Implications

Substituent Reactivity
  • Bromomethyl vs. Hydroxymethyl: The bromomethyl group in the target compound enhances electrophilicity, facilitating alkylation reactions. In contrast, hydroxymethyl derivatives (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose) are more stable and used in glycosylation .
  • Fluoromethyl Analogs : Fluorinated derivatives (e.g., [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate) exhibit distinct electronic effects, making them useful in medicinal chemistry for metabolic stability .
Molecular Weight and Solubility
  • The brominated compound’s higher molecular weight (411.2 g/mol vs. 372.3 g/mol for tetra-acetyl glucopyranose) reflects its bromine content. Both are likely soluble in chloroform due to acetyl group lipophilicity .
  • Cellulose triacetate, a polymer, has significantly higher molecular weight (966.8 g/mol per monomer) and is used in industrial applications like membrane fabrication .

Research Findings and Limitations

  • Reactivity Studies: While direct studies on the target compound are sparse, bromomethyl-substituted carbohydrates are known to participate in Suzuki-Miyaura couplings and nucleophilic substitutions .
  • Gaps in Data : Solubility and stability data for the brominated derivative are inferred from analogs. Experimental validation is needed to confirm these properties.

Biological Activity

[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate, with the CAS number 10225-48-6, is a synthetic compound characterized by its complex structure featuring multiple acetoxy groups and a bromomethyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C14H19BrO9C_{14}H_{19}BrO_9. The compound is an ester derivative of oxane and exhibits distinct reactivity due to the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H19BrO9C_{14}H_{19}BrO_9
Boiling Point425.4 °C at 760 mmHg
Flash Point211.1 °C

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as an electrophilic center that attracts nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in drug development and the synthesis of complex organic molecules.

Biological Activity

Research on the biological activity of this compound has shown promising results in various areas:

1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of acetoxy groups may enhance solubility and bioavailability, contributing to increased efficacy against bacterial strains.

2. Antiviral Properties
The compound's ability to modify biomolecules suggests potential antiviral applications. Brominated compounds have been studied for their ability to inhibit viral replication through interaction with viral proteins.

3. Enzyme Inhibition
Preliminary studies suggest that this compound might inhibit specific enzymes involved in metabolic pathways. This could be beneficial in developing treatments for diseases where enzyme regulation is crucial.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Antiviral Screening

In vitro studies showed that the compound could inhibit the replication of influenza virus strains. The mechanism was attributed to the interference with viral protein synthesis, highlighting its potential as an antiviral therapeutic.

Comparative Analysis with Similar Compounds

CompoundReactivityApplications
This compoundModerateAntimicrobial, antiviral
[4,5,6-Trihydroxy-2-(bromomethyl)oxan-3-yl] acetateHighOrganic synthesis
[4,5,6-Triacetyloxy-2-(chloromethyl)oxan-3-yl] acetateLowLess reactive than brominated compounds

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step acetylation and bromination of a sugar-derived oxane backbone. Key steps include:

  • Acetylation : Controlled addition of acetyl groups using acetic anhydride under anhydrous conditions (60–80°C, pyridine catalyst) .
  • Bromination : Substitution of hydroxymethyl with bromomethyl via HBr or PBr₃ in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity. Yield optimization requires inert atmospheres (N₂/Ar) and strict moisture control .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify acetyl (δ ~2.0–2.2 ppm) and bromomethyl (δ ~3.4–3.6 ppm) groups .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry and confirm the oxane ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions : Rapid hydrolysis of acetyl groups at pH < 3 (t₁/₂ < 1 hr at 25°C), monitored via HPLC .
  • Basic Conditions : Bromomethyl substitution by OH⁻ at pH > 10, leading to debromination (characterized by GC-MS) .
  • Thermal Stability : Decomposition above 120°C (TGA/DSC data); store at –20°C in anhydrous solvents (e.g., DMSO-d₆) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl moiety acts as a leaving group, enabling:

  • SN2 Reactions : Substitution with nucleophiles (e.g., azide, thiols) in polar aprotic solvents (DMF, DMSO) at 50–70°C. Steric hindrance from adjacent acetyl groups slows reactivity, requiring excess nucleophile (2–3 equiv.) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to generate biaryl derivatives .

Q. What mechanistic insights explain contradictory data on acetyl group hydrolysis rates in similar compounds?

  • Methodological Answer : Contradictions arise from:

  • Steric Effects : Bulky trityl or fluoromethyl substituents (e.g., in [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate) shield acetyl groups, reducing hydrolysis rates by 40–60% compared to unsubstituted analogs .
  • Solvent Polarity : Acetyl hydrolysis accelerates in polar protic solvents (e.g., H₂O/THF vs. chloroform) due to improved solvation of transition states .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (PDB) to identify binding pockets. The bromomethyl group shows affinity for hydrophobic enzyme regions (ΔG ~ –8.5 kcal/mol) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes. Acetyl groups form hydrogen bonds with catalytic residues (e.g., Ser, Tyr) .

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